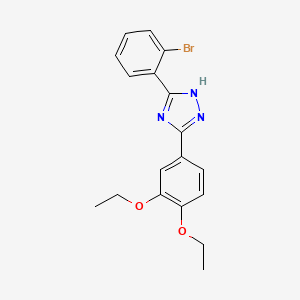
3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromphenyl)-5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol ist eine synthetische organische Verbindung, die zur Klasse der Triazole gehört. Triazole sind fünfringige heterozyklische Verbindungen, die drei Stickstoffatome enthalten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Bromphenyl)-5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Brombenzonitril mit 3,4-Diethoxyphenylhydrazin in Gegenwart einer Base wie Natriumethoxid. Das Reaktionsgemisch wird erhitzt, um die Cyclisierung zu fördern, was zur Bildung des Triazolrings führt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(2-Bromphenyl)-5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu erhalten.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen mit anderen aromatischen Verbindungen teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat können verwendet werden, um Substitutionsreaktionen zu erleichtern.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die nucleophile Substitution zu Derivaten mit verschiedenen funktionellen Gruppen führen, während Oxidation und Reduktion zur Bildung verschiedener oxidierter oder reduzierter Spezies führen können.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromphenyl)-5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in der Untersuchung biologischer Prozesse und als potenzieller Leitstoff für die Medikamentenentwicklung verwendet werden.
Industrie: Die Verbindung kann bei der Produktion von Spezialchemikalien und Materialien mit bestimmten Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Bromphenyl)-5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Brom- und Diethoxyphenylgruppen tragen zu seiner Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen bei. Die Verbindung kann die Aktivität von Enzymen oder Rezeptoren hemmen oder modulieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine and diethoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound can inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2-Bromphenyl)-5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol
- 3-(2-Bromphenyl)-5-(3,4-Dihydroxyphenyl)-1H-1,2,4-triazol
Einzigartigkeit
3-(2-Bromphenyl)-5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol ist aufgrund des Vorhandenseins sowohl von Brom- als auch von Diethoxyphenylgruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität, Bindungsaffinität und Selektivität aufweisen, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C18H18BrN3O2 |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
5-(2-bromophenyl)-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-15-10-9-12(11-16(15)24-4-2)17-20-18(22-21-17)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
LBFRAAWHWBMWIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)
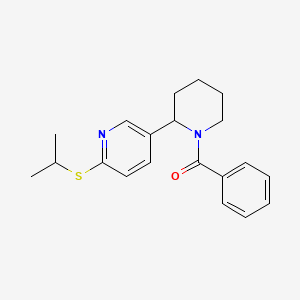
![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)

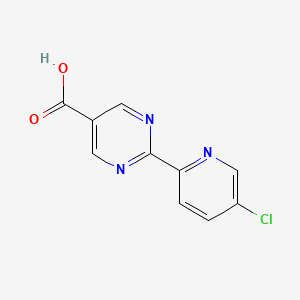

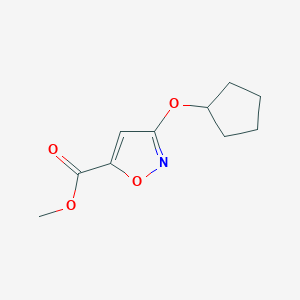
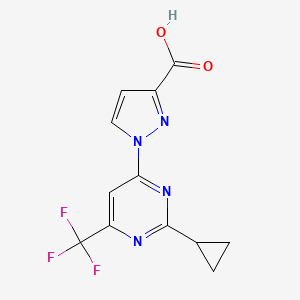



![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)
